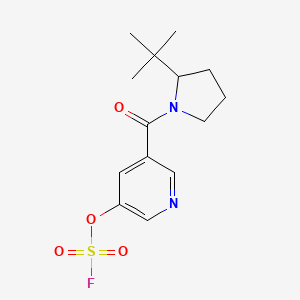![molecular formula C12H9BrN2O2 B2794945 3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one CAS No. 2309448-88-0](/img/structure/B2794945.png)
3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as BPO-27 and belongs to the family of pyridazinones. In
Wissenschaftliche Forschungsanwendungen
Selective Cyclooxygenase Inhibitors
Pyridazinone compounds, such as ABT-963, have been identified as potent and selective COX-2 inhibitors. These compounds exhibit high oral anti-inflammatory potency and gastric safety. The selectivity for COX-2 over COX-1, improved aqueous solubility, and effectiveness in reducing prostaglandin production and edema suggest their potential application in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Synthetic Methodologies
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory materials, highlights the importance of developing practical and scalable synthetic methods for bromophenyl compounds. Such methodologies aim to overcome the limitations associated with the use of expensive or hazardous reagents, further supporting the relevance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Antioxidant Activity Analysis
The study of antioxidants and their mechanisms is crucial for applications ranging from food engineering to medicine. The review of various tests used to determine antioxidant activity, including the ORAC and FRAP tests, underscores the significance of understanding the antioxidant potential of chemical compounds. This knowledge is essential for assessing the health benefits and therapeutic potentials of compounds, including pyridazinones (Munteanu & Apetrei, 2021).
Pyridazinone Analogs Synthesis
The synthesis of pyridazinone and pyridazinone derivatives from β-aroylpropionic acid derivatives showcases the chemical diversity and biological activity of these compounds. Such synthetic efforts are driven by the reported biological activities, especially concerning the cardiovascular system. This highlights the pharmaceutical applications of pyridazinone derivatives in developing new treatments for cardiovascular diseases (Jakhmola et al., 2016).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been investigated for the creation of novel optoelectronic materials. Such research indicates the potential of pyridazinone-related compounds in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. This demonstrates the versatility of these compounds beyond pharmaceutical applications, extending into materials science and engineering (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as brompheniramine, are known to target histamine h1 receptors .
Mode of Action
Brompheniramine, a compound with a similar structure, is known to act as an antagonist of the h1 histamine receptors with moderate antimuscarinic actions .
Biochemical Pathways
Compounds with similar structures, such as brompheniramine, are known to affect the histaminergic pathways .
Pharmacokinetics
Compounds with similar structures, such as n-nitrosamines, are known to be oxidized by cytochrome p450, leading to the production of cancerogenic diazonium salts .
Result of Action
Compounds with similar structures, such as brompheniramine, are known to cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate due to their anticholinergic effects .
Eigenschaften
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-5-6-12(17)15-14-10/h1-6H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQNETYEKUUXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NNC(=O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)


![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)


![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)